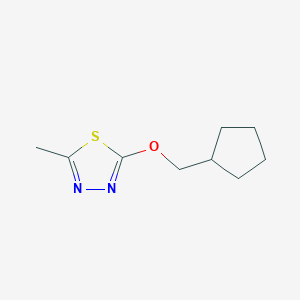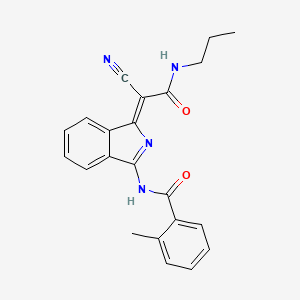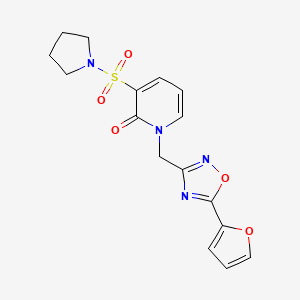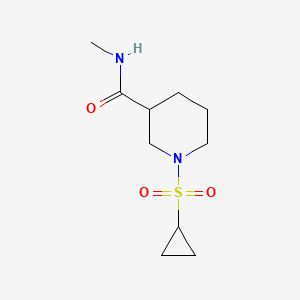![molecular formula C14H18N2O3S B2860245 4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine CAS No. 2034432-16-9](/img/structure/B2860245.png)
4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a morpholine ring, a tetrahydrothiophene moiety, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a condensed thiopyran moiety. This intermediate is then reacted with morpholine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential for efficient industrial synthesis.
化学反应分析
Types of Reactions
4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols, or halides; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in inhibiting certain cancer cell lines .
相似化合物的比较
Similar Compounds
Morpholino-Thieno[2,3-c][2,7]Naphthyridines: These compounds share a similar morpholine and thiophene structure but differ in their naphthyridine moiety.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.
Uniqueness
4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine stands out due to its unique combination of morpholine, tetrahydrothiophene, and pyridine rings
属性
IUPAC Name |
morpholin-4-yl-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14(16-4-6-18-7-5-16)11-1-2-13(15-9-11)19-12-3-8-20-10-12/h1-2,9,12H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFFCUPIOXNRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]propanamide](/img/structure/B2860164.png)
![N-(2,5-difluorophenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860165.png)
![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,4,6-trimethylbenzene-1-sulfonate](/img/structure/B2860166.png)

![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2860168.png)
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl benzoate](/img/structure/B2860173.png)

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2860176.png)
![N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide](/img/structure/B2860178.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2860179.png)

![Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2860181.png)
![2-(3-(Dimethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2860184.png)
